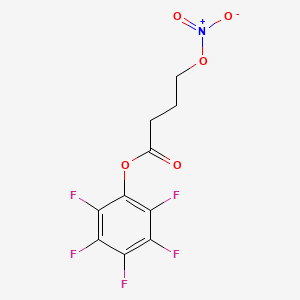










|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].FC1C([O:19][C:20](=O)[CH2:21][CH2:22][CH2:23][O:24][N+:25]([O-:27])=[O:26])=C(F)C(F)=C(F)C=1F.Cl>CN(C1C=CN=CC=1)C.C(Cl)Cl.C1COCC1.C(Cl)Cl>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:20](=[O:19])[CH2:21][CH2:22][CH2:23][O:24][N+:25]([O-:27])=[O:26])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:4.5|
|


|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1OC(CCCO[N+](=O)[O-])=O)F)F)F)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
buffer solution
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0.77 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
|
Name
|
CH2Cl2 THF
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
under stirring and under nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
kept at 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
under stirring for further 240 minutes at room temperature
|
|
Duration
|
240 min
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (2×50 ml)
|
|
Type
|
WASH
|
|
Details
|
The organic phase washed with brine (100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
dried on sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by Flash chromatography of the residue (n-hexane/AcOEt 1:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)OC(CCCO[N+](=O)[O-])=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.52 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |